molecular formula C10H9F3O2 B13588496 3-(2,4,5-Trifluorophenyl)butanoic acid

3-(2,4,5-Trifluorophenyl)butanoic acid

Cat. No.: B13588496
M. Wt: 218.17 g/mol
InChI Key: HFVAIPWQUPFPFE-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)butanoic acid (CAS 1000669-72-6) is a prominent fluorinated aromatic building block of high value in medicinal chemistry and pharmaceutical research. Its primary research application is as a critical synthetic intermediate in the preparation of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a major class of therapeutics for type 2 diabetes. The compound serves as the core structure for the development of drug candidates such as canagliflozin, where the 2,4,5-trifluorophenyl moiety is essential for optimal binding affinity and selectivity toward the SGLT2 protein Source . The strategic incorporation of fluorine atoms enhances the molecule's metabolic stability, influences its pKa, and improves membrane permeability, which are crucial parameters in drug design Source . Researchers utilize this butanoic acid derivative to explore structure-activity relationships (SAR) and to synthesize novel analogs for investigating the SGLT2 mechanism, which involves blocking glucose reabsorption in the kidney, thereby promoting glucosuria and reducing blood glucose levels Source . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,4,5-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(2-10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15)

InChI Key

HFVAIPWQUPFPFE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Condensation and Protection Strategies

A common approach to preparing derivatives such as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid involves the use of protecting groups like t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) on the amino function. The condensation reaction typically employs a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in polar organic solvents (methanol, isopropanol) at controlled temperatures (15–60 °C). The reaction is followed by crystallization induced by dilution with water and cooling, allowing easy isolation by filtration. This method yields products with high purity (>98% by HPLC) and high yield (94–96%).

Key reaction conditions:

Parameter Details
Protecting groups (Pg) Boc, Cbz, acetyl, trifluoroacetyl
Coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Solvent Methanol, isopropanol (propan-2-ol)
Temperature 15–60 °C
Isolation Dilution with water, cooling to 15 °C, filtration
Yield 94–96%
Purity (HPLC) >98%

Preparation of 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic Acid Intermediate

An important intermediate, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, can be synthesized by reacting 2,4,5-trifluorophenylacetonitrile with α-bromoethyl acetate and zinc in tetrahydrofuran (THF). The resulting ethyl ester is hydrolyzed with sodium hydroxide and acidified to obtain the acid. This method is advantageous due to inexpensive raw materials, absence of large amounts of acidic waste, high yield, and stable product quality, making it suitable for industrial scale.

Summary of steps:

Step Reactants Conditions Product
1 2,4,5-trifluorophenylacetonitrile, α-bromoethyl acetate, zinc THF solvent, reaction Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate
2 Hydrolysis with NaOH, acidification Aqueous NaOH, dilute HCl 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid

Synthesis of High-Purity BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid

A refined method focuses on producing the enantiomerically pure BOC-protected amino acid derivative. The process involves reacting (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with BOC-anhydride in the presence of an inorganic base (NaOH preferred) in an organic solvent immiscible with water (e.g., toluene). The reaction is carried out at mild temperatures (0–40 °C) for 4–18 hours. After reaction completion, the organic and aqueous layers are separated, and the product is precipitated by acidification and isolated by filtration.

Advantages:

  • High product purity (>99.8%)
  • Low condensed impurity content (~0.12–0.15%)
  • High yield (~90%)
  • Short reaction time and simple operation
  • Suitable for industrial production

Reaction conditions and results summary:

Example Solvent Temp (°C) Time (h) Yield (%) Product Purity (%) Condensed Impurities (%)
1 Toluene 20 10 90 99.87 0.12
2 Methyl tert-butyl ether 20 10 90 99.8 0.13
3 Toluene 40 4 91 99.8 0.15
4 Toluene 0 18 90 99.8 0.14

A comparative example using triethylamine instead of NaOH resulted in lower purity (83.75%) and higher impurities (~6.23%), demonstrating the superiority of the optimized method.

Analysis of Preparation Methods

Efficiency and Yield

The methods reviewed consistently report high yields (90% or greater) and high purity (>98%) for the target compound and its derivatives. The use of protecting groups and optimized condensation agents facilitates selective reactions and easy purification.

Purity and Impurity Control

Controlling reaction temperature, time, and choice of base is critical to minimize condensation impurities. The use of sodium hydroxide and mild temperatures (20 °C) yields the best balance of purity and yield. Organic solvents immiscible with water (toluene, methyl tert-butyl ether) enable efficient phase separation and product isolation.

Industrial Applicability

The described methods avoid harsh conditions and generate minimal waste, making them suitable for scale-up. The use of inexpensive starting materials and straightforward isolation techniques further supports industrial feasibility.

Comprehensive Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Yield (%) Purity (%) Notes
1 (1,1-Dimethylethoxycarbonyl) amino-4-(2,4,5-trifluorophenyl)butanoic acid 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, triethylamine, propan-2-ol, 60 °C Protected amino acid derivative 94 >98 Easy isolation by crystallization
2 2,4,5-Trifluorophenylacetonitrile, α-bromoethyl acetate, zinc THF, NaOH hydrolysis, acidification 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid High Stable Industrially promising route
3 (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, BOC-anhydride NaOH, toluene, 0–40 °C, 4–18 h BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid 90 99.8 High purity, low impurity, industrially suitable

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. For instance, in the context of DPP-4 inhibitors, the compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels . The molecular pathways involved include the modulation of enzyme activity and receptor interactions .

Comparison with Similar Compounds

Positional Isomers

2-(3,4,5-Trifluorophenyl)butanoic Acid

  • Structure: The trifluorophenyl group is attached to the second carbon of the butanoic acid chain instead of the third.

Protected Derivatives

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid

  • Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • Synthesis : Synthesized via asymmetric reduction with high yield (91%) under optimized conditions (1,4-dioxane/water, triethylamine) .
  • Role : A key intermediate in Sitagliptin synthesis, enabling selective deprotection during API formation .
  • Advantages : Enhanced stability and solubility compared to the free amine form .

3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid

  • Structure : Benzyloxycarbonyl (Z) group replaces Boc protection.
  • Applications : Primarily used as a reference standard in quality control and impurity profiling for Sitagliptin .
  • Drawbacks : Less stable under acidic conditions compared to Boc-protected derivatives .

Salt Forms

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride

  • Structure : Hydrochloride salt of the free amine.
  • Role : Identified as a degradation product or impurity in Sitagliptin formulations .
  • Properties : Higher aqueous solubility than the free acid, facilitating analytical detection .

Fluorinated Benzoic Acid Derivatives

2,4,5-Trifluoro-3-methoxybenzoic Acid

  • Structure : Shorter carbon chain (benzoic acid backbone) with a methoxy group at the third position.
  • Applications: Intermediate for fluoroquinolone antibiotics (e.g., gatifloxacin) .
  • Comparison: Lacks the butanoic acid chain critical for DPP-4 binding, rendering it pharmacologically distinct .

Table 1: Key Properties of 3-(2,4,5-Trifluorophenyl)butanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Yield (Synthesis) Key Applications
This compound C₁₀H₉F₃O₂ 218.17 N/A Intermediate for DPP-4 inhibitors
Boc-(R)-3-Amino-4-(2,4,5-TFP)butanoic acid C₁₅H₁₈F₃NO₄ 333.30 91% Sitagliptin synthesis
2-(3,4,5-Trifluorophenyl)butanoic acid C₁₀H₉F₃O₂ 218.17 N/A Exploratory research
(R)-Hydrochloride salt C₁₀H₁₁ClF₃NO₂ 269.65 N/A Impurity profiling

Table 2: Hazard Profiles

Compound Name Hazard Statements (GHS) Signal Word
Boc-(R)-3-Amino-4-(2,4,5-TFP)butanoic acid H302, H315, H319, H335 Warning
4,4,4-Trifluoro-3-methyl derivative H302 Warning

Q & A

Basic: What are the common synthetic routes for 3-(2,4,5-trifluorophenyl)butanoic acid and its derivatives?

Methodological Answer:
The synthesis typically involves fluorinated aromatic precursors and functional group transformations. A key intermediate is ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate , which undergoes chiral reduction using catalysts like Ru-(S)-BINAP to achieve enantioselectivity . Subsequent steps may include:

  • Protection/deprotection : Boc (tert-butoxycarbonyl) groups are introduced via di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in 1,4-dioxane/water) to stabilize reactive amines .
  • Cyclization : For pharmaceutical intermediates (e.g., Sitagliptin precursors), cyclization with trifluoromethyl-triazolopyrazine derivatives is employed .

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